molecular formula C18H16N2O B5758901 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile CAS No. 677732-50-2

2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile

Cat. No. B5758901
CAS RN: 677732-50-2
M. Wt: 276.3 g/mol
InChI Key: XIJNDAQJDOWYBL-UHFFFAOYSA-N
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Description

2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile, also known as HMIBN, is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile as a fluorescent probe involves its ability to undergo a photo-induced electron transfer (PET) process. When excited by a light source, the 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile molecule transfers an electron from its indole moiety to its benzyl nitrile moiety, resulting in a change in fluorescence intensity. This process is sensitive to changes in the local environment, such as pH, and can be used to monitor biological processes.
Biochemical and Physiological Effects
2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been shown to have low cytotoxicity and does not affect cell viability or proliferation. It has also been demonstrated to be stable under physiological conditions, making it suitable for use in live cell imaging. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been used to monitor lysosomal function in cells and to detect reactive oxygen species, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile as a fluorescent probe in lab experiments include its high selectivity for lysosomes and its ability to detect reactive oxygen species. It is also stable under physiological conditions and has low cytotoxicity. However, its fluorescence intensity is sensitive to changes in pH, which may limit its use in certain biological systems.

Future Directions

There are several future directions for the use of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile in scientific research. One potential application is in the study of lysosomal dysfunction in various diseases, such as neurodegenerative disorders and cancer. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile could also be used in the development of new therapies for these diseases by targeting lysosomal function. Additionally, 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile could be modified to target other organelles or biomolecules in cells, expanding its potential applications in biological research.

Synthesis Methods

The synthesis of 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile involves several steps, including the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-cyanobenzyl alcohol in the presence of a Lewis acid catalyst, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has been used in scientific research as a fluorescent probe for imaging biological systems, such as live cells and tissues. It has been shown to selectively label lysosomes, which are organelles involved in cellular waste disposal, and can be used to monitor lysosomal function in cells. 2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile has also been used to image lipid droplets, which are organelles involved in lipid metabolism, and to detect reactive oxygen species in cells.

properties

IUPAC Name

2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNDAQJDOWYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358428
Record name 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677732-50-2
Record name 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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